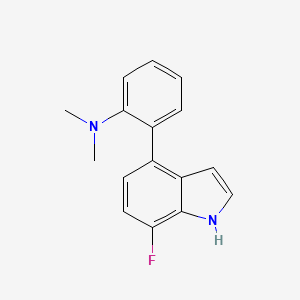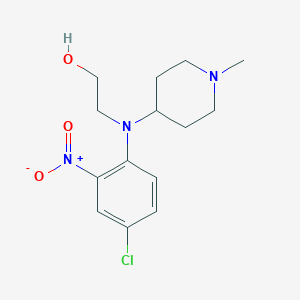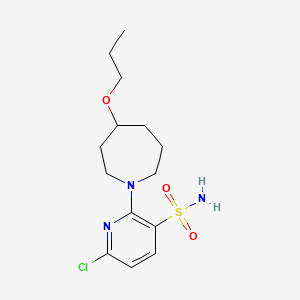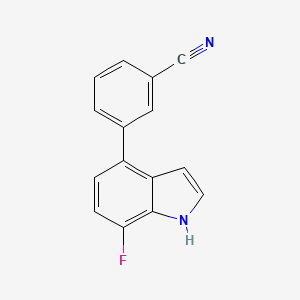
2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 7th position of the indole ring and a dimethylaniline group at the 2nd position makes this compound unique and potentially useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis or a Bartoli indole synthesis. These methods involve the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Dimethylaniline Group: The dimethylaniline group can be attached through a nucleophilic substitution reaction using a suitable leaving group, such as a halide or a tosylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to improve yield and reduce costs.
化学反应分析
Types of Reactions
2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halides, tosylates, or other suitable leaving groups in the presence of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
科学研究应用
2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.
Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives and their interactions with proteins or enzymes.
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorine atom can enhance binding affinity and selectivity, while the dimethylaniline group can modulate the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
2-(7-chloro-1H-indol-4-yl)-N,N-dimethylaniline: Similar structure but with a chlorine atom instead of fluorine.
2-(7-bromo-1H-indol-4-yl)-N,N-dimethylaniline: Similar structure but with a bromine atom instead of fluorine.
2-(7-methyl-1H-indol-4-yl)-N,N-dimethylaniline: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2/c1-19(2)15-6-4-3-5-12(15)11-7-8-14(17)16-13(11)9-10-18-16/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKUJLUWTRKLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=C3C=CNC3=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B6982477.png)
![5-methyl-2-[(2,3,4-trimethoxyphenyl)methylamino]-1H-pyrimidin-6-one](/img/structure/B6982481.png)
![6-tert-butyl-2-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6982485.png)
![2-[(4-amino-6-tert-butyl-1,3,5-triazin-2-yl)-methylamino]-N,N-diethylacetamide](/img/structure/B6982493.png)
![6-methyl-2-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpyrimidine-2,4-diamine](/img/structure/B6982506.png)
![2-N-[(2,4-dimethoxyphenyl)methyl]-2-N,6-dimethylpyrimidine-2,4-diamine](/img/structure/B6982518.png)
![3-(2-Hydroxyethyl)-2-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)quinazolin-4-one](/img/structure/B6982523.png)
![3-(2-hydroxyethyl)-2-[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]quinazolin-4-one](/img/structure/B6982530.png)


![6-Chloro-2-[(1-propylpiperidin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B6982545.png)

![N-[2-fluoro-1-(4-fluorophenyl)ethyl]-3-methoxy-3-methylbutanamide](/img/structure/B6982571.png)
![N-[2-fluoro-1-(4-fluorophenyl)ethyl]-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B6982579.png)
